N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine
Description
Properties
CAS No. |
921744-12-9 |
|---|---|
Molecular Formula |
C8H7BrN2O3 |
Molecular Weight |
259.06 g/mol |
IUPAC Name |
N-[2-bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrN2O3/c9-5-8(10-12)6-2-1-3-7(4-6)11(13)14/h1-4,12H,5H2 |
InChI Key |
LIKBOPQQBAYCTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine typically involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and nitrophenyl components.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, azides, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Research indicates that compounds similar to N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
- Cytotoxicity : Investigations into its cytotoxic effects on various cancer cell lines have shown promise, indicating potential applications in cancer therapy .
- Biochemical Modulation : The compound may interact with key biochemical pathways, which could lead to therapeutic effects in diseases characterized by abnormal cell proliferation .
Applications in Medicinal Chemistry
This compound can be utilized in the following medicinal chemistry applications:
- Drug Development : Its unique structure allows for modifications that could enhance efficacy against specific targets in cancer therapy or infectious diseases.
- Lead Compound for Synthesis : It serves as a lead compound for synthesizing more complex molecules with enhanced biological activity.
Environmental Science Applications
The compound's stability and reactivity make it relevant in environmental studies:
- Contaminant Studies : It may be used as a model compound to study the behavior of similar halogenated organic compounds in environmental systems .
- Toxicological Assessments : Given its potential health effects, it can be included in assessments related to drinking water contaminants and their toxicological profiles .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
Research conducted on various synthesized derivatives, including this compound, demonstrated significant cytotoxic effects against Hep3B (liver cancer) and A549 (lung cancer) cell lines. The MTT assay results indicated that certain concentrations led to reduced cell viability compared to control groups, suggesting potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, this compound exhibited notable activity against specific bacterial strains. The findings support further exploration of this compound as a basis for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Halogen Effects : The bromo substituent in the target compound may confer higher reactivity in nucleophilic substitution compared to the chloro group in 3-chloro-N-phenyl-phthalimide, due to bromine’s larger atomic radius and polarizability .
Aromatic Substituents : The 3-nitrophenyl group in the target compound is strongly electron-withdrawing, which could reduce electrophilic aromatic substitution reactivity compared to the unsubstituted phenyl ring in 3-chloro-N-phenyl-phthalimide.
Backbone Flexibility: The ethylidene chain in the target compound offers conformational flexibility, contrasting with the rigid phthalimide (planar structure) and cyclohexene (non-aromatic ring) backbones in analogs .
Inference for Target Compound :
- Bromination likely occurs at the ethylidene stage, similar to the cyclohexene carboxamide’s synthesis .
- The nitro group may be introduced via nitration of the phenyl precursor before or after bromination, requiring controlled conditions to avoid over-nitration.
Physicochemical Properties
Molecular Weight and Solubility :
- The nitro group may enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone).
Thermal Stability :
- The nitro group could reduce thermal stability compared to 3-chloro-N-phenyl-phthalimide, which is used in high-temperature polymer synthesis .
Biological Activity
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₉H₈BrN₂O₂
- Molecular Weight : 260.07 g/mol
The compound features a bromine atom and a nitro group attached to a phenyl ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Oxime Group : The hydroxylamine moiety can form hydrogen bonds with biological macromolecules, influencing enzymatic activities and cellular signaling pathways.
- Bromine Atom : The presence of the bromine atom facilitates halogen bonding, enhancing the reactivity of the compound and its interactions with proteins and nucleic acids.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that similar compounds demonstrate significant antibacterial and antifungal activities. For example, compounds with halogen substituents often exhibit enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria .
| Activity Type | Example Organisms | MIC Values (µg/mL) |
|---|---|---|
| Antibacterial | E. coli, S. aureus | 4.69 - 156.47 |
| Antifungal | C. albicans, F. oxysporum | 16.69 - 222.31 |
- Anticancer Potential : Compounds similar to this compound have been investigated for their anticancer properties, often targeting specific pathways involved in tumor growth and metastasis .
Case Studies
- Antimicrobial Activity : In a study evaluating various hydroxylamine derivatives, this compound was found to inhibit the growth of multiple bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cytotoxicity Assays : Research involving human cancer cell lines indicated that the compound induces apoptosis through the modulation of cell signaling pathways related to cancer progression .
Comparative Analysis
When compared with structurally similar compounds, this compound shows unique properties due to the combination of its bromine and nitro groups:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine and nitro groups | Antimicrobial, anticancer |
| Acetophenone oxime | Lacks bromine | Limited bioactivity |
| 2-Bromoaniline | Contains amino group | Different activity profile |
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine?
The synthesis typically involves bromination of a precursor ketone. For example, 2-bromo-1-(3-nitrophenyl)ethanone (a related compound) is synthesized by reacting 1-(3-nitrophenyl)ethanone with bromine in chloroform at 0–5°C, followed by stirring at room temperature for 2 hours. Purification via column chromatography (silica gel, 0–10% ethyl acetate/petroleum ether) yields a 96% pure product . For the hydroxylamine derivative, a condensation reaction between hydroxylamine and the brominated ketone under basic conditions (e.g., NaOH/EtOH) is likely required, with monitoring by TLC or HPLC to confirm completion.
Q. What spectroscopic methods are used to characterize this compound?
Key characterization techniques include:
- 1H/13C NMR : To confirm the presence of the ethylidene group (e.g., a singlet for the imine proton at δ ~8.5 ppm) and aromatic protons from the 3-nitrophenyl moiety.
- UV-Vis Spectroscopy : To identify π→π* transitions in the nitro and conjugated imine groups (λmax ~250–300 nm).
- Mass Spectrometry (MS) : ESI-MS or HRMS can verify the molecular ion peak (e.g., [M+H]+ or [M–Br]+ fragments).
- IR Spectroscopy : Stretching frequencies for C=N (~1600–1650 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 2-bromo-1-(3-nitrophenyl)ethanone (a precursor) reveals:
- Triclinic system (P1 space group) with two molecules per asymmetric unit.
- Intermolecular interactions : Weak C–H⋯O and C–H⋯Br hydrogen bonds, π–π stacking (3.5–4.0 Å), and Br⋯O contacts (3.2 Å), forming a 3D network .
- Refinement software : SHELXL (for small-molecule refinement) and SHELXTL (Bruker AXS) are widely used .
Q. How can computational methods predict reactivity or stability under varying conditions?
- DFT Calculations : To model the electronic structure (e.g., HOMO/LUMO energies) and predict sites for nucleophilic/electrophilic attack.
- Molecular Dynamics (MD) : Simulate thermal stability or solvent interactions (e.g., THF or chloroform solubility).
- Docking Studies : If bioactive, assess binding affinity to target proteins (e.g., nitroreductases) .
Q. How should researchers address contradictory data in reaction yields or purity?
- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, stoichiometry).
- Analytical Cross-Validation : Use complementary methods (e.g., HPLC for purity vs. NMR integration).
- Impurity Profiling : Compare with known impurities (e.g., debrominated byproducts or nitro group reduction products) using LC-MS .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for 2-Bromo-1-(3-nitrophenyl)ethanone
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Debrominated ketone | Excess solvent or light exposure | Use dark glassware, inert atmosphere |
| Nitro group reduction | Residual reducing agents | Purge with nitrogen, avoid metal contaminants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
